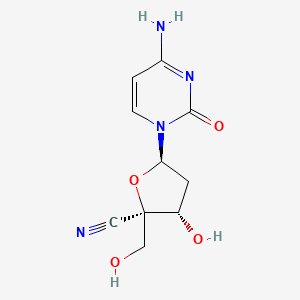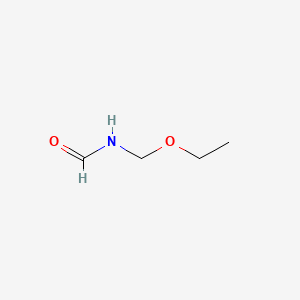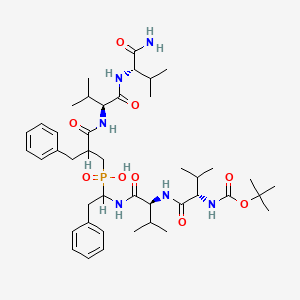
L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its intricate structure, which includes multiple amino acid residues and a phosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these synthetic routes include N,N’-dicyclohexylcarbodiimide (DCC) for peptide coupling and tert-butoxycarbonyl (Boc) groups for protecting amino groups .
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides and peptide-like compounds. These methods ensure high purity and yield, making the compound suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to influence signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-L-alanyl-L-prolyl-N-methyl-
- L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-leucylglycyl-L-prolyl-N-methyl-
Uniqueness
L-Valinamide, N-(2-(((1-((N-(N-((1,1-dimethylethoxy)carbonyl)-L-valyl)-L-valyl)amino)-2-phenylethyl)hydroxyphosphinyl)methyl)-1-oxo-3-phenylpropyl)-L-valyl- is unique due to its specific combination of amino acid residues and the presence of a phosphinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
129318-25-8 |
|---|---|
Molecular Formula |
C43H67N6O9P |
Molecular Weight |
843.0 g/mol |
IUPAC Name |
[3-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-benzyl-3-oxopropyl]-[1-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]butanoyl]amino]-2-phenylethyl]phosphinic acid |
InChI |
InChI=1S/C43H67N6O9P/c1-25(2)33(37(44)50)46-40(53)35(27(5)6)47-38(51)31(22-29-18-14-12-15-19-29)24-59(56,57)32(23-30-20-16-13-17-21-30)45-39(52)34(26(3)4)48-41(54)36(28(7)8)49-42(55)58-43(9,10)11/h12-21,25-28,31-36H,22-24H2,1-11H3,(H2,44,50)(H,45,52)(H,46,53)(H,47,51)(H,48,54)(H,49,55)(H,56,57)/t31?,32?,33-,34-,35-,36-/m0/s1 |
InChI Key |
FRDXWSPCQJVMNT-QNTZKYAPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)CP(=O)(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


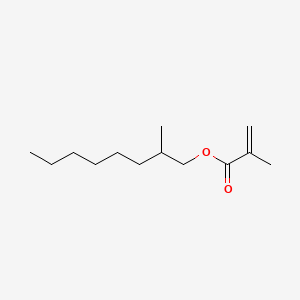
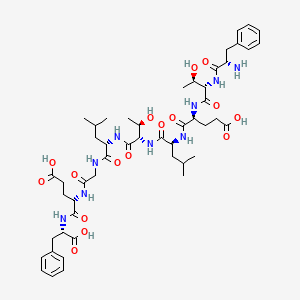
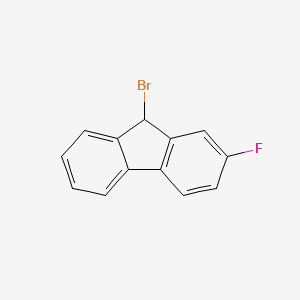
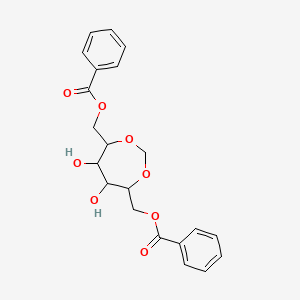

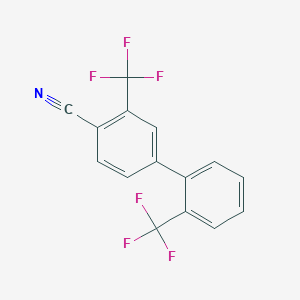
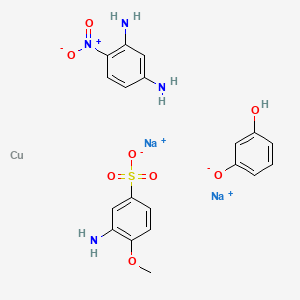
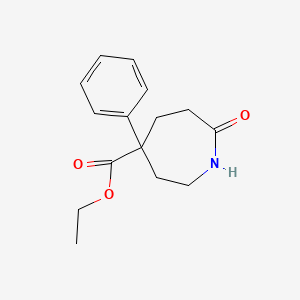

![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
